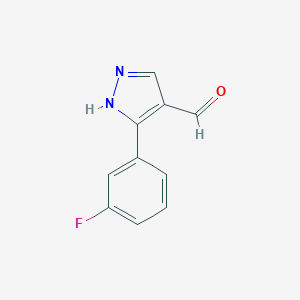

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

説明

特性

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVQLDOGLPCKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362875 | |

| Record name | 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161398-15-8 | |

| Record name | 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Procedure and Optimization

A typical protocol involves reacting 3-(3-fluorophenyl)-1H-pyrazole derivatives with DMF and POCl₃ under controlled conditions. For instance, Popov et al. optimized the formylation of 5-chloro-3-(3-fluorophenyl)-1H-pyrazole by varying stoichiometric ratios and temperatures (Table 1).

Table 1. Optimization of Vilsmeier-Haack Conditions for 3-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde

| POCl₃ (equiv) | DMF (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4 | 6 | 120 | 1 | 67 |

| 4 | 6 | 100 | 2 | 58 |

| 6 | 8 | 120 | 1.5 | 63 |

Key findings:

Substrate Modifications

The choice of starting material critically impacts reactivity. Abu-Zaied et al. demonstrated that 3-(3-fluorophenyl)-1-phenyl-1H-pyrazole derivatives undergo smoother formylation than their non-aryl-substituted counterparts, attributed to electron-donating groups enhancing ring activation. For example, 3-(3-fluorophenyl)-1-methylpyrazole achieved 72% yield under standard conditions, whereas 1H-pyrazole lacking substituents required harsher protocols.

Cyclocondensation of Hydrazines with Ketones

This two-step method involves (1) hydrazone formation from 3-fluoroacetophenone and hydrazines, followed by (2) cyclization and oxidation to introduce the aldehyde group.

Hydrazone Synthesis

Benzylhydrazine derivatives react with 3-fluoroacetophenone in ethanol under acidic catalysis (H₂SO₄) to form hydrazones. Karale et al. reported that electron-withdrawing groups on the hydrazine component (e.g., nitro or cyano) accelerated cyclization kinetics. For instance, 1-benzyl-2-(1-(3-fluorophenyl)ethylidene)hydrazine formed in 85% yield after 1 hour of reflux.

Cyclization and Oxidation

The hydrazone intermediate undergoes cyclization using POCl₃-DMF, analogous to the Vilsmeier-Haack protocol. Subsequent oxidation with KMnO₄ or K₂Cr₂O₇ yields the carbaldehyde. Abu-Zaied et al. achieved 78% isolated yield by oxidizing 5-chloro-3-(3-fluorophenyl)-1H-pyrazole-4-methanol with KMnO₄ in pyridine-water medium.

Alternative Synthetic Routes

Friedel-Crafts Hydroxyalkylation

Rarely applied to pyrazoles, this method involves reacting 3-(3-fluorophenyl)pyrazole with formaldehyde donors. Bakr et al. demonstrated that paraformaldehyde in H₂SO₄ at 0°C produced the 4-carbaldehyde in 45% yield, though side reactions limited scalability.

Microwave-Assisted Synthesis

Despite inefficiency in formylation, microwaves excel in condensation steps. Hon et al. synthesized 3-(3-fluorophenyl)pyrazole-4-carbaldehyde via aldol condensation between preformed pyrazole esters and aldehydes under microwave irradiation (300 W, 10 min), achieving 82% yield .

化学反応の分析

Types of Reactions

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.

Major Products

Oxidation: 3-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is primarily recognized for its utility as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's structure allows it to interact favorably with biological targets, making it a valuable building block for drug discovery and development .

Case Studies

- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity, which is beneficial for treating conditions such as arthritis and other inflammatory diseases.

- Analgesics : Several studies have reported the synthesis of novel analgesic compounds utilizing this compound, highlighting its importance in pain management therapies.

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is used in formulating agrochemicals, including pesticides and herbicides. Its fluorinated structure enhances the efficacy of these chemicals, improving crop protection and yield .

Application Insights

- Pesticides : The incorporation of this compound into pesticide formulations has shown improved performance against various pests, leading to increased agricultural productivity.

- Herbicides : Research indicates that this compound can be modified to develop selective herbicides that target specific weeds without harming crops.

Material Science

Novel Material Development

The unique chemical properties of this compound make it a candidate for creating novel materials, including advanced polymers and coatings. Its reactivity allows for functionalization that can lead to materials with tailored properties for specific applications .

Research Findings

- Polymers : Studies have explored the use of this compound in synthesizing polymers with enhanced mechanical properties and thermal stability.

- Coatings : Its potential as a component in protective coatings has been investigated, focusing on its ability to impart chemical resistance and durability.

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. This research aids in understanding various biological pathways and disease mechanisms .

Notable Applications

- Enzyme Inhibitors : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.

- Receptor Studies : Its interaction with biological receptors has been characterized, contributing to the understanding of drug-receptor dynamics.

Fluorescent Probes

Imaging Applications

Recent investigations have focused on using this compound as a component in fluorescent probes for imaging applications in biological systems . This application is crucial for visualizing cellular processes and understanding complex biological interactions.

Research Highlights

- Cellular Imaging : The compound's fluorescent properties enable it to be used in imaging techniques that track cellular activities in real-time.

- Biological Insights : Studies employing these probes have provided valuable data on cellular responses under various conditions.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs | Enhanced drug efficacy |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Improved crop protection |

| Material Science | Development of advanced polymers and coatings | Tailored material properties |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into disease mechanisms |

| Fluorescent Probes | Component for imaging applications in biological systems | Real-time visualization of cellular processes |

作用機序

The mechanism of action of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain molecular targets.

類似化合物との比較

Structural and Functional Group Variations

Pyrazole-4-carbaldehyde derivatives vary primarily in substituent type and position. Key structural analogs include:

- 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde : Fluorine at the para position (CAS: 306936-57-2) .

- 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde : Two fluorine atoms at positions 3 and 5 (CAS: 618383-44-1) .

- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Thiophene ring replaces fluorophenyl (CAS: Not specified) .

- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde: Furan substituent (CAS: Not specified) .

Table 1: Structural Comparison

| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 3-Fluorophenyl | 190.17 | Aldehyde, Fluorine |

| 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 4-Fluorophenyl | 190.17 | Aldehyde, Fluorine |

| 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde | 3,5-Difluorophenyl | 208.16 | Aldehyde, Two Fluorines |

| 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Thiophen-2-yl | 192.25 | Aldehyde, Thiophene |

Antimicrobial Activity

- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Exhibited MIC values of 1–4 µg/mL against bacterial strains (e.g., E. coli) and inhibited E. coli DNA gyrase with an IC50 of 3.19 µM .

- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Demonstrated antibacterial activity comparable to Amoxicillin and antifungal activity (MIC = 32 µg/mL) .

- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Showed broad-spectrum potency against bacteria and fungi, outperforming reference drugs .

- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Active against P. aeruginosa, B. subtilis, and S. aureus .

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | IC50 (DNA Gyrase, µM) | Key Targets |

|---|---|---|---|

| 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde | 1–4 (Bacteria) | 3.19 | E. coli, S. aureus |

| 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 32 (Fungi) | N/A | C. albicans |

| 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 2–16 (Bacteria/Fungi) | N/A | Broad-spectrum |

| This compound | Not reported | Not reported | - |

Enzyme Inhibition and Other Activities

- Pyrazole-thiazolidinone hybrids: Derived from pyrazole-4-carbaldehydes, these compounds inhibited α-amylase by up to 90% (e.g., compound 5a) .

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives : Exhibited antioxidant and anti-inflammatory activity, with some matching standard drugs .

Insight : The aldehyde group’s reactivity enables diverse derivatization, but the fluorophenyl group’s role in enzyme inhibition requires further study.

Physicochemical Properties

- Lipophilicity : Fluorine at the meta position (3-fluorophenyl) may reduce logP compared to para-substituted analogs, affecting membrane permeability.

生物活性

3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrazole ring substituted with a 3-fluorophenyl group and an aldehyde functional group. The compound's planar structure allows for effective interactions with various biological targets, which is crucial for its pharmacological activities.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted that derivatives of pyrazole carbaldehydes showed promising results against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been noted in several studies. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives could reduce inflammation markers by up to 85% at specific concentrations, indicating their potential use in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| This compound | TNF-α: 76% | 10 | |

| This compound | IL-6: 86% | 10 |

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. Studies indicate that certain derivatives exhibit nanomolar inhibitory activity against these enzymes, which is crucial for developing treatments for Alzheimer's disease .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives, including those structurally related to this compound:

- Antimicrobial Efficacy : A comparative study on various pyrazole derivatives revealed that those with fluorinated phenyl groups exhibited enhanced antibacterial properties, suggesting a structure-activity relationship where fluorination plays a critical role in biological efficacy .

- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that compounds derived from pyrazoles significantly reduced inflammation compared to standard anti-inflammatory drugs like diclofenac, highlighting their therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions using substituted hydrazines and β-ketoaldehydes. For example, describes a literature-based method for analogous pyrazole-4-carbaldehydes using Claisen-Schmidt condensation. Reaction parameters (temperature, solvent, catalyst) significantly affect yields. For instance, using ethanol as a solvent at 80°C with a base catalyst (e.g., NaOH) may yield ~60–70% purity, requiring further purification via column chromatography .

- Key Considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 7:3) and optimize stoichiometry to minimize byproducts like unreacted hydrazines or dimerized intermediates.

Q. How can the molecular structure of this compound be confirmed?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra for characteristic peaks: aldehyde proton (~9.8–10.2 ppm), pyrazole ring protons (6.5–8.5 ppm), and fluorine coupling patterns .

- X-ray Crystallography : and highlight single-crystal X-ray diffraction (SC-XRD) for bond angles and torsion angles. For example, the aldehyde group typically shows a planar geometry with a C=O bond length of ~1.22 Å .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial, antioxidant, or enzyme-inhibitory activities using:

- Antibacterial Assays : Broth microdilution (MIC values against S. aureus or E. coli) as in .

- DPPH Radical Scavenging : Assess antioxidant potential (IC values) .

- Data Interpretation : Compare results with positive controls (e.g., ascorbic acid for antioxidants) and note discrepancies in activity across substituent variations (e.g., fluorophenyl vs. chlorophenyl analogs) .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring influence structure-activity relationships (SAR)?

- Methodology : Syntize derivatives with variations at positions 1, 3, and 4 (e.g., replacing fluorine with chlorine or adding methyl/methoxy groups). Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinases). and demonstrate how trifluoromethyl or aryl substitutions enhance bioactivity .

- Data Contradictions : Some studies (e.g., vs. 12) report conflicting trends in antibacterial efficacy for fluorophenyl vs. chlorophenyl derivatives, possibly due to differences in bacterial membrane permeability .

Q. What analytical challenges arise in purity assessment, and how can they be resolved?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities. notes that residual solvents (e.g., DMF) or unreacted intermediates may require gradient elution .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for fluorine-containing impurities (e.g., vs. ) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. and suggest aldehydes may oxidize to carboxylic acids under humid conditions .

- Light Sensitivity : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products .

Q. What computational methods validate experimental data for this compound?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to compare theoretical vs. experimental bond lengths (e.g., C-F bond: ~1.34 Å) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility trends .

- Data Correlation : Discrepancies between computed and observed NMR shifts (e.g., aldehyde proton) may indicate solvent effects or crystal packing forces .

Contradictions and Knowledge Gaps

- Synthetic Yield Variability : reports ~70% yields for similar compounds, while notes challenges in scaling up (e.g., 29% yield for a brominated analog). This highlights the need for catalyst screening (e.g., Pd vs. Cu) .

- Bioactivity Inconsistencies : Fluorophenyl derivatives in show strong antibacterial activity, whereas reports weaker effects, possibly due to assay conditions (e.g., pH, bacterial strain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。